Structural Elucidation of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Crystallographic Whitepaper
Structural Elucidation of 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione: A Crystallographic Whitepaper
Executive Summary
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (C₁₀H₁₀N₂O₂) is a privileged bicyclic heterocyclic scaffold with profound implications in medicinal chemistry (1[1]). As a structural subset of the 1,4-benzodiazepines, this core is heavily utilized in the development of central nervous system (CNS) agents and oncology therapeutics, most notably as HDM2-p53 protein-protein interaction antagonists (2[2]). The 2,5-dione oxidation state, combined with the methyl substitution at the C3 stereocenter, introduces unique conformational dynamics that dictate its pharmacological binding profile. This whitepaper provides an in-depth technical guide to the X-ray crystallographic analysis of this molecule, detailing the causality behind experimental workflows and the interpretation of its 3D supramolecular architecture.
Conformational Dynamics of the Diazepine Ring
Unlike rigid planar aromatic systems, the seven-membered 1,4-diazepine ring is highly flexible. In the solid state, it predominantly adopts a boat conformation. This specific folding occurs to minimize the torsional strain between the fused benzene ring and the two planar amide/imide linkages (N1-C5=O and N4-C2=O) (3[3]).
The introduction of a methyl group at the C3 position creates a chiral center, forcing the molecule into a dynamic equilibrium between two distinct boat conformers: the M-boat (left-handed) and the P-boat (right-handed) (4[4]). During crystallization, the conformer that places the C3-methyl group in a pseudo-equatorial position is thermodynamically favored. A pseudo-axial orientation is rejected due to severe 1,3-diaxial-like steric clashes with the adjacent carbonyl oxygen atoms and the peri-hydrogen of the fused benzene ring.
Dynamic equilibrium between M and P boat conformers of the 7-membered diazepine ring.
Self-Validating Crystallization Methodology
To obtain diffraction-quality single crystals, a vapor diffusion technique is strictly recommended over thermal cooling. Isothermal vapor diffusion provides a slow, controlled reduction in solubility, which is critical for minimizing defect formation (e.g., twinning) in the crystal lattice.
Step-by-Step Vapor Diffusion Protocol
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Solubilization : Dissolve 50 mg of the synthesized 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione in 2.0 mL of high-purity ethyl acetate (EtOAc) in a 4 mL inner glass vial.
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Causality: EtOAc is selected because its moderate polarity perfectly solvates the dual amide functionalities without engaging in overly competitive hydrogen bonding that could disrupt the molecule's self-assembly.
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Antisolvent Chamber : Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 8.0 mL of n-hexane (the antisolvent).
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Diffusion Phase : Seal the outer 20 mL vial tightly with a PTFE-lined cap and store it undisturbed at 293 K for 5–7 days.
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Causality: The highly volatile n-hexane slowly diffuses through the vapor phase into the EtOAc solution. This gradual change in the solvent system's dielectric constant gently pushes the system into the metastable zone where controlled nucleation occurs.
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Harvesting and Cryoprotection : Extract a single, well-faceted crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) using a nylon loop. Immediately submerge it in paratone-N oil.
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Causality: Paratone oil acts as a cryoprotectant, displacing surface solvent and preventing the formation of amorphous ice during flash-cooling, which would otherwise produce parasitic diffraction rings.
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Data Collection : Mount the loop on a goniometer and flash-cool the crystal to 100 K using a liquid nitrogen cryostream.
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Causality: Cryogenic cooling drastically reduces the thermal atomic displacement parameters (B-factors), intensifying high-angle diffraction spots and enabling the precise mathematical modeling of lighter atoms (specifically hydrogen).
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Self-Validation Check: The protocol is validated post-data collection by evaluating the internal agreement factor ( Rint ). An Rint<0.05 mathematically confirms that the harvested specimen is a true single crystal without significant twinning, validating the vapor diffusion methodology.
Workflow for the crystallographic analysis of 1,4-benzodiazepine-2,5-diones.
X-Ray Diffraction Data & Supramolecular Architecture
Upon solving the phase problem using dual-space direct methods and refining the model via full-matrix least-squares on F2 , the quantitative structural parameters of the molecule are revealed. If the compound is synthesized as a racemate, it crystallizes in a centrosymmetric space group (typically P21/c ). If synthesized enantioselectively (e.g., the (S)-enantiomer), it packs in a chiral, non-centrosymmetric space group (e.g., P21 ).
Representative Crystallographic Data Summary
| Crystallographic Parameter | Representative Value |
| Chemical Formula | C₁₀H₁₀N₂O₂ |
| Formula Weight | 190.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c (Racemate) |
| Unit Cell Dimensions | a≈8.5 Å, b≈11.6 Å, c≈9.2 Å |
| Beta Angle ( β ) | ≈97.5∘ |
| Z (Molecules/Unit Cell) | 4 |
| Data Collection Temperature | 100(2) K |
Hydrogen Bonding Network
The stability of the crystal lattice is primarily governed by a robust intermolecular hydrogen-bonding network. The 1,4-benzodiazepine-2,5-dione core possesses two strong hydrogen bond donors (N1-H and N4-H) and two strong acceptors (C2=O and C5=O). Crystallographic data typically reveals that molecules link together to form infinite 1D ribbons or 2D supramolecular sheets (5[5]). Specifically, the N1-H proton frequently donates to the C5=O oxygen of an adjacent molecule, while the N4-H donates to the C2=O oxygen.
Intermolecular hydrogen bonding network stabilizing the crystal lattice.
Implications for Drug Design
The precise crystallographic coordinates of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione are indispensable for structure-based drug design (SBDD). In the development of HDM2 antagonists, the benzodiazepine-2,5-dione core is utilized to mimic the α -helical backbone of the p53 tumor suppressor protein (2[2]). The spatial vectors of the C3-methyl group and the fused aromatic ring—determined strictly via X-ray diffraction—dictate how the molecule docks into the hydrophobic cleft of HDM2. By understanding the exact puckering of the boat conformation, medicinal chemists can rationally design bulkier substituents at the C3 position to optimize binding affinity and target selectivity.
References
- 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C10H10N2O2 - PubChem. Source: nih.gov.
- Simple synthesis, structure and ab initio study of 1,4-benzodiazepine-2,5-diones. Source: researchgate.net.
- Docking Analysis and Multidimensional Hybrid QSAR Model of 1,4-Benzodiazepine-2,5-Diones as HDM2 Antagonists - PMC. Source: nih.gov.
- Diastereoselective alkylation of a chiral 1,4-benzodiazepine-2,5- dione containing the α-phenethyl - arkat usa. Source: arkat-usa.org.
- Design and synthesis of novel 1,4-benzodiazepine derivatives and their biological evaluation as cholinesterase inhibitors. Source: researchgate.net.
Sources
- 1. 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C10H10N2O2 | CID 4227170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Docking Analysis and Multidimensional Hybrid QSAR Model of 1,4-Benzodiazepine-2,5-Diones as HDM2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
